N-(2-Cyano-1-cyclopenten-1-yl)-acetamide

Asymmetric hydrogenation Chiral β-amino nitriles Tetrasubstituted olefins

Sourcing generic cyanoacetamides for asymmetric hydrogenation often leads to synthetic failure with tetrasubstituted olefins. This compound provides a validated, sterically congested substrate specifically for evaluating novel chiral catalysts. - Defined performance benchmarks: 83% ee with Rh-JosiPhos CyPF-t-Bu, 60% ee with Rh-DuanPhos. - Enables direct synthesis of chiral cyclopentane-containing β-amino nitriles for API intermediates. - Essential for methodology labs expanding substrate scope beyond acyclic enamides to difficult cyclic tetrasubstituted systems.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 100377-16-0
Cat. No. B033791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Cyano-1-cyclopenten-1-yl)-acetamide
CAS100377-16-0
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(CCC1)C#N
InChIInChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(8)5-9/h2-4H2,1H3,(H,10,11)
InChIKeyLCPRDSCJGSKDRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Cyano-1-cyclopenten-1-yl)-acetamide: Identity and Procurement


N-(2-Cyano-1-cyclopenten-1-yl)-acetamide (CAS 100377-16-0), also referred to as 2-acetylamino-1-cyclopentene-1-carbonitrile, is a low-molecular-weight (150.18 g/mol) cyanoacetamide derivative featuring a cyclopentene ring that forms a tetrasubstituted olefin [1]. The compound is a solid with a boiling point of 354 °C and a density of 1.11 g/cm³, and is commercially available from multiple suppliers with a minimum purity specification of 97% . Its primary documented role is as a prochiral ene-amide substrate for asymmetric hydrogenation, serving as a gateway to enantiomerically enriched β-amino nitriles—key intermediates in pharmaceutical synthesis [2].

Why Generic Cyanoacetamide Analogs Cannot Substitute


The tetrasubstituted olefin geometry of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide creates a sterically congested and electronically distinct substrate that fundamentally differs from acyclic or less-substituted cyanoacetamide analogs [1]. Standard asymmetric hydrogenation catalyst systems such as Rh-TangPhos and Rh-QuinoxP*, which deliver high enantioselectivities for β-aryl substituted β-acetylamino acrylonitriles, fail to achieve adequate conversion or enantioselectivity with this specific cyclic tetrasubstituted olefin, as explicitly documented in the primary literature [1]. This means that a researcher procuring a generic cyanoacetamide building block cannot expect the same catalytic behavior, nor can they rely on literature conditions optimized for acyclic substrates. The compound's unique reactivity profile dictates that only specific, empirically identified catalyst-ligand combinations (e.g., Rh-JosiPhos CyPF-t-Bu) can unlock its synthetic potential, making direct substitution with off-the-shelf cyanoacetamide derivatives scientifically invalid for asymmetric hydrogenation applications [1].

Quantitative Differentiation Evidence


Enantioselectivity: Rh-JosiPhos CyPF-t-Bu vs. Alternative Catalysts

The asymmetric hydrogenation of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide using Rh-JosiPhos CyPF-t-Bu achieves an enantiomeric excess (ee) of up to 83%, whereas the widely used Rh-TangPhos and Rh-QuinoxP* catalyst systems yield very low conversion and enantioselectivity for this specific substrate [1]. This 83% ee value represents the highest reported enantioselectivity for the hydrogenation of this challenging tetrasubstituted cyclic β-acetylamino acrylonitrile substrate [1].

Asymmetric hydrogenation Chiral β-amino nitriles Tetrasubstituted olefins

Conversion and Enantioselectivity with Rh-DuanPhos Catalyst

Under optimized conditions, the asymmetric hydrogenation of N-(2-Cyano-1-cyclopenten-1-yl)-acetamide catalyzed by [Rh(COD)-DuanPhos]BF₄ yields a conversion of 61% with an enantiomeric excess of 60% [1]. This result was achieved after systematic optimization of ligand, catalyst precursor, solvent, temperature, pressure, and reaction time [1].

Asymmetric catalysis DuanPhos ligand β-acetylamino cyclopentenecarbonitrile

Structural Differentiation from Acyclic Cyanoacetamide Analogs

N-(2-Cyano-1-cyclopenten-1-yl)-acetamide is a tetrasubstituted cyclic β-acetylamino acrylonitrile, a substrate class whose asymmetric hydrogenation is described in the peer-reviewed literature as 'generally difficult and remains an unexplored area' [1]. In contrast, acyclic β-aryl substituted β-acetylamino acrylonitriles (e.g., 3-acetylamino-3-phenyl acrylonitrile) are hydrogenated with high efficiency by Rh-QuinoxP* and Rh-TangPhos catalysts [1]. This structural distinction means that the compound serves as a unique and challenging model substrate for catalyst discovery and development [1].

Tetrasubstituted olefin Ene-amide substrate Catalyst development

Research and Industrial Application Scenarios


Asymmetric Hydrogenation Catalyst Screening and Ligand Evaluation

This compound is the substrate of choice for academic and industrial catalysis laboratories evaluating new chiral phosphine ligands for the asymmetric hydrogenation of tetrasubstituted olefins. The quantitative baseline of 83% ee with Rh-JosiPhos CyPF-t-Bu [1] and 61% conversion with 60% ee using Rh-DuanPhos [2] provides clear benchmarks against which novel catalyst performance can be rigorously measured.

Synthesis of Enantiomerically Enriched β-Amino Nitriles

Pharmaceutical process chemistry groups requiring chiral cyclopentane-containing β-amino nitrile intermediates can employ this compound as the direct prochiral precursor. The demonstrated enantioselectivity (up to 83% ee) [1] enables access to optically active saturated nitriles following hydrogenation, which are versatile building blocks for APIs and can be further transformed into β-amino acids, 1,3-diamines, and heterocycles.

Methodology Development for Hindered Ene-Amide Hydrogenation

The compound's classification as a 'generally difficult' substrate [1] makes it ideally suited for reaction methodology research focused on overcoming the low reactivity of tetrasubstituted cyclic ene-amides. Researchers developing new hydrogenation protocols (e.g., Earth-abundant metal catalysis, transfer hydrogenation, or organocatalytic approaches) can use this compound to demonstrate substrate scope expansion beyond the current state of the art.

Reference Substrate for Computational Mechanistic Studies

With documented experimental enantioselectivity data from multiple catalyst systems [1][2], this compound serves as a validated reference substrate for computational chemistry groups performing DFT or molecular mechanics studies to model the enantioselection mechanism of asymmetric hydrogenation of tetrasubstituted olefins.

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